
cis-1-(4-Ethylcyclohexyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(4-Ethylcyclohexyl)ethyl acetate: is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and an acetate ester group. It is commonly used in various industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-1-(4-Ethylcyclohexyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Major Products Formed:
Hydrolysis: cis-1-(4-ethylcyclohexyl)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: cis-1-(4-ethylcyclohexyl)ethanol.
Scientific Research Applications
cis-1-(4-Ethylcyclohexyl)ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in the formulation of biological assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-1-(4-Ethylcyclohexyl)ethyl acetate
- cis-1-(4-Methylcyclohexyl)ethyl acetate
- trans-1-(4-Methylcyclohexyl)ethyl acetate
Comparison: cis-1-(4-Ethylcyclohexyl)ethyl acetate is unique due to its specific cis-configuration, which can influence its chemical reactivity and physical properties. Compared to its trans-isomer, the cis-isomer may exhibit different boiling points, solubility, and reactivity in certain chemical reactions. The presence of the ethyl group also distinguishes it from similar compounds with methyl groups, affecting its overall molecular interactions and applications.
Properties
CAS No. |
63573-95-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
APEMNGQHJIUHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


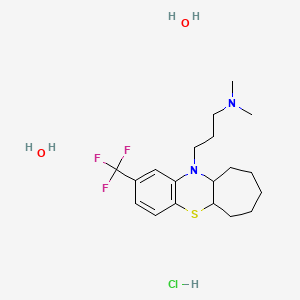

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
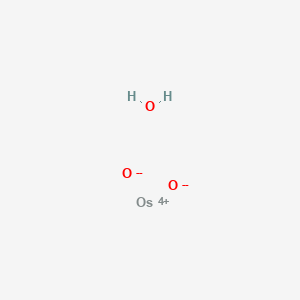
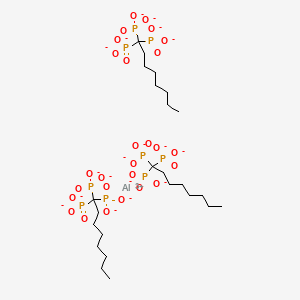
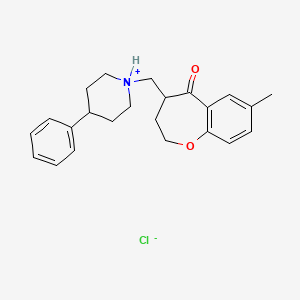
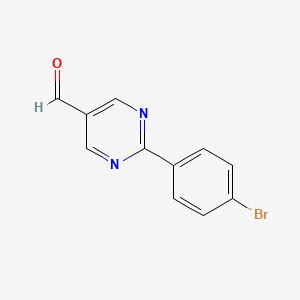
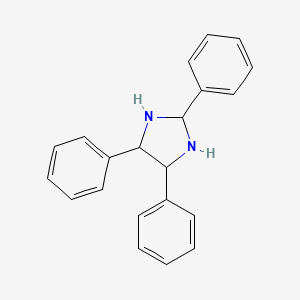
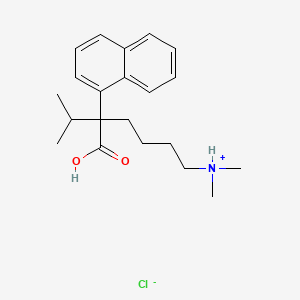
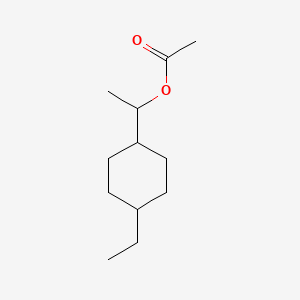
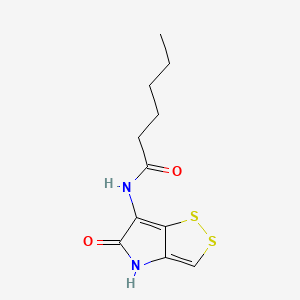
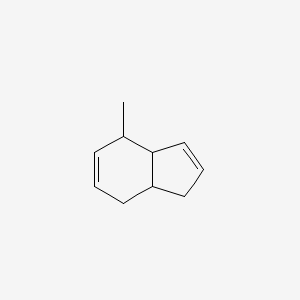
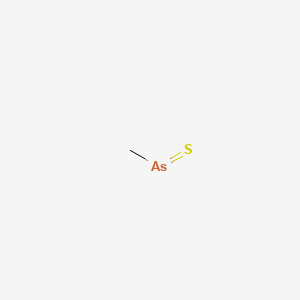
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
